4-methyl-2-[1-(prop-2-enamido)ethyl]-1,3-thiazole-5-carboxylic acid
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Overview
Description
4-methyl-2-[1-(prop-2-enamido)ethyl]-1,3-thiazole-5-carboxylic acid is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[1-(prop-2-enamido)ethyl]-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Addition of the Prop-2-enoylamino Group: This step involves the reaction of the thiazole derivative with prop-2-enoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[1-(prop-2-enamido)ethyl]-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
4-methyl-2-[1-(prop-2-enamido)ethyl]-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-methyl-2-[1-(prop-2-enamido)ethyl]-1,3-thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-methoxybenzenamine: A compound with similar structural features but different functional groups.
N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxopropanehydrazonoyl chloride: Another thiazole derivative with distinct biological activities.
Uniqueness
4-methyl-2-[1-(prop-2-enamido)ethyl]-1,3-thiazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-methyl-2-[1-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-4-7(13)11-6(3)9-12-5(2)8(16-9)10(14)15/h4,6H,1H2,2-3H3,(H,11,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCERSEVKYXNTHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)NC(=O)C=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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